molecular formula C10H12O2 B009498 ((m-Tolyloxy)methyl)oxirane CAS No. 2186-25-6

((m-Tolyloxy)methyl)oxirane

Cat. No.: B009498
CAS No.: 2186-25-6
M. Wt: 164.2 g/mol
InChI Key: WYAFQPYCJBLWAS-UHFFFAOYSA-N
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Description

((m-Tolyloxy)methyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86974. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The catalytic hydrogenation of oxirane and its methyl derivative with an aluminium chloride catalyst produces ethanol and propan-1-ol. This process is significant in chemical synthesis and industrial applications (U. Kuevi, Y. Atohoun, & J. Mensah, 2012).

  • Enzymatic ring-opening polymerization of oxiranes can produce ether-linked polyesters with high molecular weights, making it a promising method for high-molecular-weight polymer production (Yasuyuki Soeda, T. Okamoto, K. Toshima, & S. Matsumura, 2002).

  • (S)-2-[(R)-fluoro(phenyl)methyl]oxirane serves as a versatile reagent for determining the enantiopure ee of alpha-chiral amines, useful in analyzing scalemic mixtures of amines (Sergi Rodríguez-Escrich, Dana Popa, C. Jimeno, A. Vidal‐Ferran, & M. A. Pericàs, 2005).

  • Oxirane molecular ions can generate cations through a-cleavage at the oxygenated ring, enabling direct generation of oxiranyl cations in the gas phase (H. Grützmacher & D. Pankoke, 1989).

  • The study of protonation in methyl substituted oxiranes supports protonation as a charge transfer process, important for understanding chemical reactivity and mechanism (Antonio Vila & R. Mosquera, 2003).

  • At lower combustion temperatures, the main reaction pathway for oxiranyl radical dissociation is the formation of methyl radical and carbon monoxide, relevant in combustion chemistry (Heng-Jhe Wang & J. Bozzelli, 2016).

Mechanism of Action

The mechanism of action of ((m-Tolyloxy)methyl)oxirane is not explicitly mentioned in the sources. However, oxiranes in general are known to undergo ring-opening reactions .

Future Directions

The future directions of ((m-Tolyloxy)methyl)oxirane research are not explicitly mentioned in the sources. However, oxiranes and their derivatives have been studied for various applications, including in the synthesis of polymers .

Properties

IUPAC Name

2-[(3-methylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAFQPYCJBLWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862861
Record name 2-[(3-Methylphenoxy)methyl]oxirane
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [HSDB]
Record name m-Cresyl glycidyl ether
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Vapor Pressure

0.04 [mmHg]
Record name m-Cresyl glycidyl ether
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CAS No.

2186-25-6
Record name 2-[(3-Methylphenoxy)methyl]oxirane
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Record name ((m-Tolyloxy)methyl)oxirane
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Record name 2186-25-6
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Record name 2-[(3-Methylphenoxy)methyl]oxirane
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Record name [(m-tolyloxy)methyl]oxirane
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Synthesis routes and methods

Procedure details

To a solution of 50 g (1.25 mol) of NaOH in 1200 ml H2O was added 108 g (1 mol) of m-cresol freshly distilled and at 15° C. in one lot 117ml (1.5 mol) of epichlorohydrin. The emulsion was stirred at room temperature for 16 hours in a creased flask. The product was taken up in 1000 ml of toluene and washed with 500 ml water. Distillation yielded 135.7 g=82% of product, bp 61° C. (0.05 mm).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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